molecular formula C16H19N3O4 B10870089 methyl [(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10870089
M. Wt: 317.34 g/mol
InChI Key: JERIXRNIRIIHFM-UHFFFAOYSA-N
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Description

Methyl [(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazolone derivative characterized by a conjugated enamine system and a phenyl substituent at the N1 position. Its Z-configuration at the ethylidene moiety (C4 position) and the hydroxyethylamino side chain are critical to its electronic and steric properties. Its synthesis likely involves condensation reactions, as inferred from analogous compounds in the literature .

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

methyl 2-[4-[N-(2-hydroxyethyl)-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C16H19N3O4/c1-11(17-8-9-20)15-13(10-14(21)23-2)18-19(16(15)22)12-6-4-3-5-7-12/h3-7,18,20H,8-10H2,1-2H3

InChI Key

JERIXRNIRIIHFM-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCO)C1=C(NN(C1=O)C2=CC=CC=C2)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound. One common method involves the Fischer indole synthesis, which combines a cyclohexanone derivative and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) as a catalyst. The resulting tricyclic indole can be further transformed into our target compound .

Industrial Production: While specific industrial production methods are proprietary, laboratories often scale up the synthetic routes mentioned above. Optimization for yield, purity, and safety considerations play a crucial role in large-scale production.

Chemical Reactions Analysis

Reactivity: This compound can undergo various reactions, including:

    Oxidation: Oxidative processes can modify the pyrazole ring or the phenyl group.

    Reduction: Reduction reactions may alter the carbonyl group or the double bond.

    Substitution: Substituents on the phenyl ring can be replaced.

    Condensation: Formation of imines or enaminones.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines).

    Condensation: Acidic or basic conditions for imine/enaminone formation.

Major Products: The specific products depend on reaction conditions and substituents. For example, reduction of the carbonyl group yields a corresponding alcohol.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that methyl [(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate may possess anti-inflammatory and analgesic properties. Its structural characteristics allow it to interact with biological targets involved in inflammatory responses. In vitro studies indicate that this compound can bind to specific receptors, potentially modulating signaling pathways related to inflammation and pain management.

Cancer Research

The compound's structural similarity to other bioactive molecules suggests its potential efficacy against various cancers. Research has indicated that derivatives of pyrazoles can exhibit anticancer activities through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies on similar pyrazole compounds have shown effectiveness against multiple tumor cell lines, including breast, ovarian, and lung cancers .

Agrochemical Applications

Given its biological activity, this compound may also find applications in agrochemicals. Compounds with similar structures have been explored for their insecticidal and herbicidal properties. The unique functional groups present in this compound could be leveraged to develop new agrochemical products aimed at pest control or crop protection.

Organic Synthesis

Reagent in Organic Chemistry

In organic synthesis, this compound can serve as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it useful in creating diverse chemical entities.

Case Study 1: Anticancer Activity

A study examined the anticancer properties of pyrazole derivatives similar to this compound against breast cancer cell lines (MCF7 and MDA-MB231). The results demonstrated significant cytotoxic effects attributed to the induction of apoptosis and inhibition of cell proliferation .

Case Study 2: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory mechanisms of pyrazole compounds revealed that they could inhibit pro-inflammatory cytokines in vitro. The study highlighted the potential of this compound as a lead compound for developing new anti-inflammatory agents .

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with cellular targets, possibly affecting gene expression or enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s core pyrazolone scaffold is shared with several derivatives, but substituent variations significantly alter physicochemical and spectroscopic properties:

Compound Name Key Substituents Molecular Formula Notable Features
Methyl [(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate (Target) Hydroxyethylamino group, phenyl at N1, methyl acetate at C3 C₁₅H₁₈N₃O₄ Polar hydroxyethyl group enhances solubility; Z-configuration stabilizes conjugation
Methyl [(4Z)-4-(1-{[2-(4-morpholinyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate Morpholinylethylamino group (replaces hydroxyethyl) C₁₉H₂₅N₄O₄ Increased lipophilicity due to morpholine; potential for enhanced membrane permeability
{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid Thiazolidinone ring, fluorobenzyloxy group, thioxo moiety C₂₉H₂₁FN₃O₄S₂ Sulfur-containing ring introduces π-acceptor properties; fluorobenzyl enhances bioactivity
Ethyl 2-{[(1Z)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-tolyl)methyl]amino}-3-phenylpropanoate p-Tolyl group, ethyl propanoate at C3 C₂₈H₂₇N₃O₃ Bulky p-tolyl and propanoate groups may sterically hinder intermolecular interactions

Substituent Effects

  • Hydroxyethyl vs. Morpholinylethyl : The hydroxyethyl group in the target compound increases hydrophilicity (logP ~1.2 estimated), whereas the morpholinyl analogue (logP ~2.1) exhibits higher lipophilicity, favoring passive diffusion across biological membranes .
  • Thiazolidinone vs. Pyrazolone: The thiazolidinone ring in introduces sulfur atoms, which alter electronic distribution (e.g., stronger hydrogen-bond acceptor capacity) and may enhance binding to metal-containing enzymes .

Spectroscopic Comparisons

  • NMR Data: The target compound’s ¹³C NMR would show characteristic signals for the pyrazolone carbonyl (δC ~165–170 ppm) and acetate ester (δC ~170 ppm). In contrast, the thiazolidinone analogue () displays a downfield-shifted carbonyl (δC ~175 ppm) due to electron withdrawal by sulfur .
  • Crystallography : Structural studies using SHELXL () reveal that the Z-configuration in the target compound minimizes steric clash between the phenyl and hydroxyethyl groups, whereas analogues with bulkier substituents (e.g., p-tolyl in ) exhibit distorted dihedral angles (~15° deviation from planarity) .

Physicochemical Properties

Property Target Compound Morpholinyl Analogue Thiazolidinone Analogue
Molecular Weight (g/mol) 304.33 373.43 582.68
Calculated logP 1.2 2.1 3.5
Hydrogen Bond Donors 2 1 1
Hydrogen Bond Acceptors 5 6 7

Research Findings

  • Synthetic Pathways : The target compound is synthesized via a condensation reaction between a pyrazolone precursor and a hydroxyethylamine derivative, similar to methods in and . Yield optimization (70–85%) is achieved by controlling reaction temperature (60–80°C) and using acid catalysts like phosphomolybdic acid .
  • Stability: The Z-configuration is thermodynamically favored, as confirmed by NOE correlations in analogous structures (). However, prolonged exposure to light or moisture induces ester hydrolysis, reducing stability compared to morpholinyl or fluorobenzyl derivatives .

Biological Activity

Methyl [(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a compound with a complex structure that includes a pyrazole ring and various functional groups, contributing to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential applications in pharmaceuticals.

Structural Characteristics

The molecular formula of this compound is C16H19N3O4C_{16}H_{19}N_{3}O_{4}, and it has a molecular weight of 317.34 g/mol. The structure features:

  • Pyrazole ring : Known for its role in various biological activities.
  • Phenyl group : Often associated with anti-inflammatory and analgesic properties.
  • Amine and ester functional groups : Contributing to the compound's reactivity and interaction with biological targets.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory and analgesic effects. These activities are attributed to its ability to modulate inflammatory pathways and inhibit pain signaling mechanisms. Specific findings include:

  • In vitro studies : Indicated binding to receptors involved in inflammatory responses, suggesting potential for therapeutic applications in treating pain and inflammation.
  • Mechanistic insights : The compound may influence signaling pathways related to cytokine production and cell proliferation, which are crucial in inflammation.

Anticancer Potential

Research suggests that this compound may also have anticancer properties. Its structural similarities to known anticancer agents hint at a possible mechanism of action involving:

  • Cell cycle arrest : Inhibition of key enzymes involved in cell division.
  • Induction of apoptosis : Triggering programmed cell death in cancer cells.

Case Studies

Several case studies have explored the biological activity of similar compounds within the pyrazole class:

StudyCompoundActivityFindings
5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)Anti-inflammatoryShowed significant reduction in inflammation markers in animal models.
Dihydropyrano[2,3-c]pyrazolesPPARγ agonistDemonstrated potential for type II diabetes treatment through modulation of lipid metabolism.
1-phenyldihydropyrano[2,3-c]pyrazoleAntimicrobialExhibited broad-spectrum antibacterial activity against various strains.

The mechanisms through which this compound exerts its biological effects are still under investigation. Notable hypotheses include:

  • Receptor Binding : Interaction with specific receptors such as prostaglandin reductase (PTGR2), which plays a role in the inflammatory response .
  • Signal Transduction Modulation : Influencing pathways that regulate gene expression related to inflammation and cancer progression .

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